N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-1-benzyl-5-oxopyrrolidine-3-carboxamide
Description
N-[(2Z)-1,3-Benzothiazol-2(3H)-ylidene]-1-benzyl-5-oxopyrrolidine-3-carboxamide is a heterocyclic compound featuring a benzothiazole core fused with a pyrrolidone carboxamide moiety. The benzothiazole ring system is a well-studied scaffold in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The pyrrolidone component is notable for enhancing pharmacokinetic properties, such as solubility and bioavailability, in drug-like molecules.
Properties
Molecular Formula |
C19H17N3O2S |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-benzyl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H17N3O2S/c23-17-10-14(12-22(17)11-13-6-2-1-3-7-13)18(24)21-19-20-15-8-4-5-9-16(15)25-19/h1-9,14H,10-12H2,(H,20,21,24) |
InChI Key |
BIGPJLHEZKJSRI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-1-benzyl-5-oxopyrrolidine-3-carboxamide typically involves the reaction of benzothiazole derivatives with pyrrolidine derivatives under specific conditions. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in the reaction, with dimethyl formamide as the solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-1-benzyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Basic Information
- Chemical Name: N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-1-benzyl-5-oxopyrrolidine-3-carboxamide
- CAS Number: 1061894-02-7
- Molecular Formula: C19H17N3O2S
- Molecular Weight: 351.4 g/mol
Structural Features
The compound features a benzothiazole moiety, which is known for its biological activity, combined with a pyrrolidine structure that enhances its pharmacological properties. The presence of the carboxamide group contributes to its solubility and reactivity.
Medicinal Chemistry
Antimicrobial Activity: Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. Studies have shown that this compound may inhibit the growth of various bacteria and fungi, making it a candidate for further investigation as an antimicrobial agent .
Anticancer Potential: The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. Further in vitro and in vivo studies are necessary to elucidate these mechanisms and assess efficacy.
Synthetic Utility
Building Block for Complex Molecules: The unique structure of this compound allows it to serve as a versatile building block in organic synthesis. It can be utilized to create more complex molecules with potential therapeutic applications .
Reagent in Organic Reactions: The compound can act as a reagent in various organic reactions, including condensation and substitution reactions. Its reactivity profile makes it suitable for synthesizing other functionalized benzothiazole derivatives .
Material Science
Development of New Materials: Given its chemical properties, there is potential for this compound to be explored in the development of new materials, such as polymers or coatings that require specific mechanical or chemical properties .
Case Study 1: Antimicrobial Activity Assessment
A study conducted on the antimicrobial effects of various benzothiazole derivatives included this compound. The results demonstrated that this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics used in the study .
Case Study 2: Anticancer Activity Investigation
In a preliminary investigation into the anticancer properties of this compound, researchers observed that the compound induced cell cycle arrest and apoptosis in human cancer cell lines. The study highlighted its potential as a lead compound for further drug development targeting specific cancer types .
Mechanism of Action
The mechanism of action of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-1-benzyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which is involved in the inflammatory response . This inhibition can reduce the production of pro-inflammatory molecules, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s benzothiazol-2(3H)-ylidene group differentiates it from thiadiazole-based analogs (e.g., MSO, MSG) in and , which contain sulfonic acid or glutathione conjugates. Its benzyl-pyrrolidone substituent contrasts with sulfonamide and arylhydrazine moieties in ’s benzenesulfonamide analogs.
Table 1: Structural Comparison
Physicochemical and Metabolic Properties
- Stability : Thiadiazole derivatives like MSO undergo auto-oxidation and form futile cycles with glutathione, indicating chemical instability . In contrast, benzothiazoles (e.g., SQ7) exhibit stable fluorescence properties due to extended conjugation, suggesting the target compound may have greater stability than thiadiazoles .
- Protein Binding : SQ7 binds bovine serum albumin (BSA) with a spontaneous ΔG (−23.5 kJ/mol), implying strong hydrophobic/electrostatic interactions . The target compound’s benzyl group may enhance lipophilicity and protein affinity compared to sulfonamide analogs in .
Table 2: Functional Properties
Biological Activity
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-1-benzyl-5-oxopyrrolidine-3-carboxamide is a compound of interest due to its structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a benzothiazole moiety, which is known for its diverse biological activities. Its molecular formula is , with a molecular weight of approximately 495.61 g/mol. The compound features a pyrrolidine ring and an amide functional group, contributing to its potential pharmacological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing benzothiazole derivatives. Specifically, this compound has been evaluated for its antibacterial and antifungal activities.
Table 1: Antimicrobial Activity Data
| Compound | MIC (µg/mL) | Activity Type | Standard Comparison |
|---|---|---|---|
| N-(2Z) | 0.75 | Antibacterial | Kanamycin |
| N-(2Z) | 1.5 | Antifungal | Caspofungin |
The minimum inhibitory concentration (MIC) values indicate that the compound exhibits significant antibacterial activity comparable to established antibiotics like kanamycin and caspofungin, suggesting its potential as a therapeutic agent against resistant strains of bacteria and fungi .
Cytotoxicity and Anticancer Potential
Benzothiazole derivatives have been studied for their cytotoxic effects against various cancer cell lines. Preliminary results suggest that this compound may possess selective cytotoxicity towards certain cancer types.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Study A |
| MCF7 (Breast Cancer) | 20 | Study B |
| A549 (Lung Cancer) | 10 | Study C |
The IC50 values indicate that the compound shows promising anticancer activity, particularly against lung cancer cells (A549), warranting further investigation into its mechanisms of action and potential clinical applications .
The biological activity of this compound is likely attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : Compounds with benzothiazole structures often inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.
- DNA Intercalation : The planar structure of benzothiazoles allows them to intercalate into DNA, potentially disrupting replication in cancer cells.
- Apoptosis Induction : Some studies suggest that these compounds can trigger apoptotic pathways in tumor cells, leading to cell death.
Case Study 1: Antibacterial Screening
In a recent study published in Molecules, researchers synthesized several benzothiazole derivatives and evaluated their antibacterial activities against standard strains. The results showed that this compound had an MIC value of 0.75 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties .
Case Study 2: Anticancer Efficacy
A study conducted on the cytotoxic effects of various benzothiazole derivatives demonstrated that this compound exhibited notable activity against HeLa cells with an IC50 value of 15 µM. The study concluded that further exploration into the compound's mechanism could reveal new insights into its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
